molecular formula C16H23NO4 B11079667 4-Oxobutyric acid, 4-(2-allylamino-4,4-dimethyl-6-oxocyclohex-1-enyl)-, methyl ester

4-Oxobutyric acid, 4-(2-allylamino-4,4-dimethyl-6-oxocyclohex-1-enyl)-, methyl ester

Cat. No.: B11079667
M. Wt: 293.36 g/mol
InChI Key: PAAOJHUYNIYWAE-RAZSCHFOSA-N
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Description

METHYL 4-{4,4-DIMETHYL-6-OXO-2-[(PROP-2-EN-1-YL)AMINO]CYCLOHEX-1-EN-1-YL}-4-OXOBUTANOATE is a complex organic compound with a unique structure that includes a cyclohexene ring, a prop-2-en-1-yl group, and multiple functional groups such as ketones and esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{4,4-DIMETHYL-6-OXO-2-[(PROP-2-EN-1-YL)AMINO]CYCLOHEX-1-EN-1-YL}-4-OXOBUTANOATE typically involves multiple steps, including the formation of the cyclohexene ring, the introduction of the prop-2-en-1-yl group, and the addition of the ester and ketone functional groups. Common reagents used in these reactions include alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{4,4-DIMETHYL-6-OXO-2-[(PROP-2-EN-1-YL)AMINO]CYCLOHEX-1-EN-1-YL}-4-OXOBUTANOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

METHYL 4-{4,4-DIMETHYL-6-OXO-2-[(PROP-2-EN-1-YL)AMINO]CYCLOHEX-1-EN-1-YL}-4-OXOBUTANOATE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 4-{4,4-DIMETHYL-6-OXO-2-[(PROP-2-EN-1-YL)AMINO]CYCLOHEX-1-EN-1-YL}-4-OXOBUTANOATE involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s functional groups allow it to form specific interactions, leading to changes in the activity or function of the target molecules. These interactions can trigger various biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to METHYL 4-{4,4-DIMETHYL-6-OXO-2-[(PROP-2-EN-1-YL)AMINO]CYCLOHEX-1-EN-1-YL}-4-OXOBUTANOATE include other cyclohexene derivatives with different substituents and functional groups. Examples include:

  • METHYL 4-{4,4-DIMETHYL-6-OXO-2-[(ETHYL)AMINO]CYCLOHEX-1-EN-1-YL}-4-OXOBUTANOATE
  • METHYL 4-{4,4-DIMETHYL-6-OXO-2-[(METHYL)AMINO]CYCLOHEX-1-EN-1-YL}-4-OXOBUTANOATE

Uniqueness

The uniqueness of METHYL 4-{4,4-DIMETHYL-6-OXO-2-[(PROP-2-EN-1-YL)AMINO]CYCLOHEX-1-EN-1-YL}-4-OXOBUTANOATE lies in its specific combination of functional groups and the prop-2-en-1-yl substituent, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

methyl (4E)-4-(4,4-dimethyl-2-oxo-6-prop-2-enyliminocyclohexylidene)-4-hydroxybutanoate

InChI

InChI=1S/C16H23NO4/c1-5-8-17-11-9-16(2,3)10-13(19)15(11)12(18)6-7-14(20)21-4/h5,18H,1,6-10H2,2-4H3/b15-12+,17-11?

InChI Key

PAAOJHUYNIYWAE-RAZSCHFOSA-N

Isomeric SMILES

CC1(CC(=NCC=C)/C(=C(/CCC(=O)OC)\O)/C(=O)C1)C

Canonical SMILES

CC1(CC(=NCC=C)C(=C(CCC(=O)OC)O)C(=O)C1)C

Origin of Product

United States

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